molecular formula C49H62FeN4O6 B231329 Heme a3 CAS No. 18535-39-2

Heme a3

Cat. No.: B231329
CAS No.: 18535-39-2
M. Wt: 858.9 g/mol
InChI Key: MXCDXQWYRWFXRV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Heme a3, also known as this compound, is a useful research compound. Its molecular formula is C49H62FeN4O6 and its molecular weight is 858.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18535-39-2

Molecular Formula

C49H62FeN4O6

Molecular Weight

858.9 g/mol

IUPAC Name

3-[(17Z)-18-(2-carboxylatoethyl)-7-ethenyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-17-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+)

InChI

InChI=1S/C49H64N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,23-30,46,55H,1,10-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2

InChI Key

MXCDXQWYRWFXRV-UHFFFAOYSA-L

Isomeric SMILES

[H+].[H+].CC1=C(C2=CC3=C(/C(=C/[O-])/C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2]

58916-42-0

Synonyms

Ferrate(2-), (7-ethenyl-17-formyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24)-, dihydrogen

Origin of Product

United States

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